1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl and dimethyl groups. The imidazole ring is then constructed, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Scientific Research Applications
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has a piperidine ring instead of an imidazole ring.
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound features a pyrrolidine ring and an amine group.
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide: This compound has a piperidine ring and a carboxamide group.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-7-8(2)15-11(9-3-4-9)16-12(7)17-5-10(13(18)19)14-6-17/h5-6,9H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
COHQTDCUEAJZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2C=C(N=C2)C(=O)O)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.